Phosphonic acid, (2-(2-chloro-1-methylethoxy)-1-propenyl)-, dipropyl ester
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Overview
Description
Dipropyl(2-(2-chloro-1-methylethoxy)-1-propenyl)phosphonate is a chemical compound known for its unique structure and properties It is a phosphonate ester with a propenyl group substituted with a 2-chloro-1-methylethoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dipropyl(2-(2-chloro-1-methylethoxy)-1-propenyl)phosphonate typically involves the reaction of appropriate phosphonic acid derivatives with chlorinated propenyl compounds. The reaction conditions often include the use of organic solvents and catalysts to facilitate the esterification process. For example, the reaction might involve the use of dipropyl phosphite and 2-chloro-1-methylethoxypropene under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as distillation and crystallization is also common to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Dipropyl(2-(2-chloro-1-methylethoxy)-1-propenyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the propenyl group to a more saturated form.
Substitution: The chlorine atom in the 2-chloro-1-methylethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while substitution reactions can produce a variety of substituted phosphonates.
Scientific Research Applications
Dipropyl(2-(2-chloro-1-methylethoxy)-1-propenyl)phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal phosphonate metabolism.
Mechanism of Action
The mechanism of action of Dipropyl(2-(2-chloro-1-methylethoxy)-1-propenyl)phosphonate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways by binding to active sites or altering the conformation of target molecules. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Dipropyl(2-(2-chloro-1-methylethoxy)-1-propenyl)phosphonate: shares similarities with other phosphonate esters such as:
Uniqueness
The uniqueness of Dipropyl(2-(2-chloro-1-methylethoxy)-1-propenyl)phosphonate lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
37177-08-5 |
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Molecular Formula |
C12H24ClO4P |
Molecular Weight |
298.74 g/mol |
IUPAC Name |
(2R)-1-chloro-2-[(E)-1-dipropoxyphosphorylprop-1-en-2-yl]oxypropane |
InChI |
InChI=1S/C12H24ClO4P/c1-5-7-15-18(14,16-8-6-2)10-12(4)17-11(3)9-13/h10-11H,5-9H2,1-4H3/b12-10+/t11-/m1/s1 |
InChI Key |
DMFCJZXPEZDJEX-KPMWUXBGSA-N |
Isomeric SMILES |
CCCOP(=O)(/C=C(\C)/O[C@H](C)CCl)OCCC |
Canonical SMILES |
CCCOP(=O)(C=C(C)OC(C)CCl)OCCC |
Origin of Product |
United States |
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